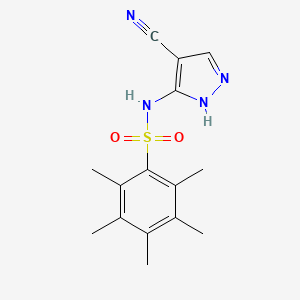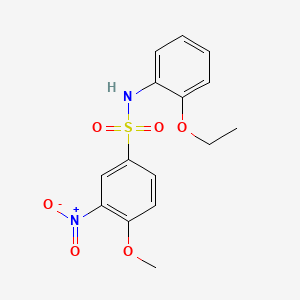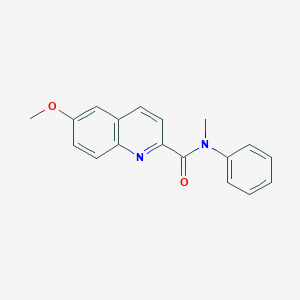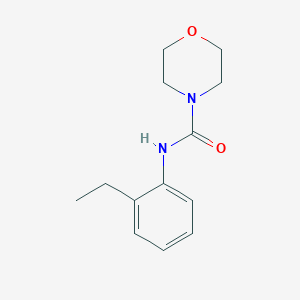![molecular formula C16H22N4O3 B7540438 N-[2-[4-(carbamoylamino)anilino]-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B7540438.png)
N-[2-[4-(carbamoylamino)anilino]-2-oxoethyl]cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[4-(carbamoylamino)anilino]-2-oxoethyl]cyclohexanecarboxamide, commonly known as CA-4P, is a synthetic compound with potential anti-cancer properties. It belongs to the class of vascular disrupting agents (VDAs) and has been extensively studied for its ability to selectively target and destroy tumor vasculature. In
Mécanisme D'action
CA-4P selectively targets and disrupts tumor vasculature by binding to tubulin, a protein essential for the formation of microtubules. CA-4P induces depolymerization of microtubules in tumor endothelial cells, leading to disruption of the cytoskeleton and subsequent vascular collapse. This results in decreased blood flow to the tumor, leading to tumor regression and inhibition of metastasis.
Biochemical and Physiological Effects
CA-4P has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in tumor cells, inhibit angiogenesis, and modulate the immune system. CA-4P has also been shown to have anti-inflammatory properties, which may contribute to its anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
CA-4P has several advantages for lab experiments. It is a synthetic compound, which allows for precise control over its properties and purity. It also has a well-defined mechanism of action, which allows for targeted experimentation. However, CA-4P has some limitations for lab experiments. It is a potent VDA, which can make it difficult to determine the optimal dose for experiments. It also has limited solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on CA-4P. One area of interest is the development of more potent and selective N-[2-[4-(carbamoylamino)anilino]-2-oxoethyl]cyclohexanecarboxamide based on the structure of CA-4P. Another area of interest is the study of CA-4P in combination with other anti-cancer agents to enhance their efficacy. Additionally, there is interest in studying the immune-modulating properties of CA-4P and its potential use in immunotherapy. Finally, there is a need for further preclinical and clinical studies to fully understand the safety and efficacy of CA-4P as an anti-cancer agent.
Conclusion
In conclusion, CA-4P is a synthetic compound with potential anti-cancer properties. It selectively targets and disrupts tumor vasculature, leading to tumor regression and inhibition of metastasis. CA-4P has several advantages for lab experiments, but also has some limitations. There are several future directions for research on CA-4P, including the development of more potent and selective N-[2-[4-(carbamoylamino)anilino]-2-oxoethyl]cyclohexanecarboxamide, the study of CA-4P in combination with other anti-cancer agents, and the study of its immune-modulating properties.
Méthodes De Synthèse
The synthesis of CA-4P involves the reaction of 2-(4-aminophenyl)acetic acid with cyclohexanone to form N-(2-cyclohexylethyl)-2-(4-aminophenyl)acetamide, which is then reacted with phosgene and ammonia to form CA-4P. The synthesis method has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
CA-4P has been extensively studied for its potential anti-cancer properties. It has been shown to selectively target and destroy tumor vasculature, leading to tumor regression and inhibition of metastasis. CA-4P has also been studied in combination with other anti-cancer agents to enhance their efficacy.
Propriétés
IUPAC Name |
N-[2-[4-(carbamoylamino)anilino]-2-oxoethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c17-16(23)20-13-8-6-12(7-9-13)19-14(21)10-18-15(22)11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,18,22)(H,19,21)(H3,17,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFIGUSHXZAOJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC(=O)NC2=CC=C(C=C2)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[4-(carbamoylamino)anilino]-2-oxoethyl]cyclohexanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(dimethylamino)-2-phenylethyl]-6-methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide](/img/structure/B7540360.png)

![(4-Oxo-3-phenoxychromen-7-yl) 3-phenyl-2-[(2-phenylacetyl)amino]propanoate](/img/structure/B7540381.png)

![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 2-(benzenesulfonamido)-4-methylsulfanylbutanoate](/img/structure/B7540395.png)
![Ethyl 4-[4-[[4-(carbamoylamino)phenyl]carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7540402.png)



![4-(5-bromothiophen-2-yl)-N-[4-(carbamoylamino)phenyl]butanamide](/img/structure/B7540425.png)
![1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-3-phenylurea](/img/structure/B7540442.png)
![N-(2-iodophenyl)-2-[2-(phenoxymethyl)benzimidazol-1-yl]acetamide](/img/structure/B7540446.png)

